molecular formula C15H18N2O3 B7514265 N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide

Cat. No. B7514265
M. Wt: 274.31 g/mol
InChI Key: ZXUIWGXABVBNSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide, commonly known as INDOLE-2-CARBOXAMIDE (ICA), is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICA is a derivative of indole, a heterocyclic aromatic organic compound that is widely found in nature, including in plants, animals, and microorganisms.

Mechanism of Action

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition results in the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth and induction of apoptosis. In neurodegenerative disorders, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide activates the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. The activation of this pathway results in the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines, leading to neuroprotection. Additionally, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has several biochemical and physiological effects, which contribute to its therapeutic potential. N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has been shown to inhibit the activity of HDACs, resulting in the upregulation of tumor suppressor genes and downregulation of oncogenes. Additionally, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide activates the Nrf2-ARE signaling pathway, resulting in the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory cytokines. Moreover, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide inhibits the activity of COX-2, resulting in the reduction of inflammation.

Advantages and Limitations for Lab Experiments

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has several advantages for lab experiments, including its high yield of synthesis, simple chemical structure, and potential therapeutic applications in various diseases. However, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has significant potential for further research and development, particularly in the field of cancer and neurodegenerative disorders. Future studies could focus on the optimization of N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide synthesis methods, the development of novel delivery systems to improve its bioavailability, and the evaluation of its safety and efficacy in clinical trials. Additionally, future studies could investigate the potential of N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide in combination with other therapeutic agents to enhance its therapeutic effects.

Synthesis Methods

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of indole-2-carboxylic acid with acetic anhydride and oxalyl chloride in the presence of a base catalyst, such as triethylamine. The reaction results in the formation of N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide, which can be purified using column chromatography. The yield of N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide synthesis is typically high, and the compound can be obtained in a pure form suitable for further research.

Scientific Research Applications

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have reported that N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has anti-cancer properties, which inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has been shown to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function. Moreover, N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide has anti-inflammatory properties, which can reduce inflammation and oxidative stress.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(18)17-7-6-11-9-12(4-5-13(11)17)16-15(19)14-3-2-8-20-14/h4-5,9,14H,2-3,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIWGXABVBNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-2,3-dihydroindol-5-yl)oxolane-2-carboxamide

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